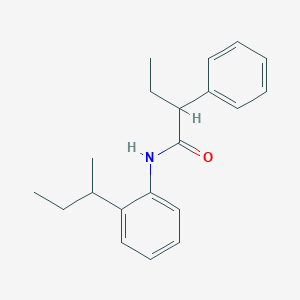
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide, also known as Dimebon, is a chemical compound with potential therapeutic applications in neurodegenerative diseases. Dimebon was initially developed as an antihistamine drug but was later found to have neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating several cellular pathways, including mitochondrial function, protein aggregation, and oxidative stress. N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to improve mitochondrial function by enhancing ATP production and reducing reactive oxygen species (ROS) levels. It also inhibits the aggregation of amyloid beta and alpha-synuclein, which are hallmark proteins in Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to have several biochemical and physiological effects in animal models and cell cultures. It can enhance synaptic plasticity, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is its low toxicity and high bioavailability. It can easily cross the blood-brain barrier and exert its neuroprotective effects in the brain. However, one of the limitations of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide in neurodegenerative diseases. One of the directions is to investigate the long-term effects of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide treatment on cognitive function and neuronal survival. Another direction is to explore the potential synergistic effects of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide with other neuroprotective agents. Furthermore, it would be interesting to investigate the potential role of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide in other neurological disorders such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases. Its low toxicity, high bioavailability, and neuroprotective effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various neurological disorders.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-phenyl-1-butanol in the presence of sodium borohydride and acetic acid. The reaction yields N-(2,4-dimethoxyphenyl)-4-phenylbutanamide as a white crystalline solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Several preclinical studies have shown that N-(2,4-dimethoxyphenyl)-4-phenylbutanamide can improve cognitive function, reduce neuronal death, and enhance synaptic plasticity in animal models of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO3/c1-21-15-11-12-16(17(13-15)22-2)19-18(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
PMAQRVHXVJGNKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC |
Löslichkeit |
36.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



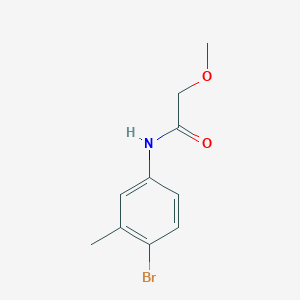
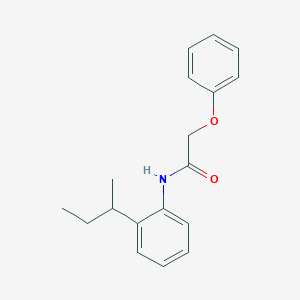
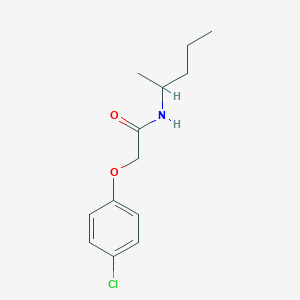
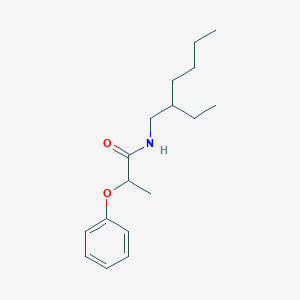
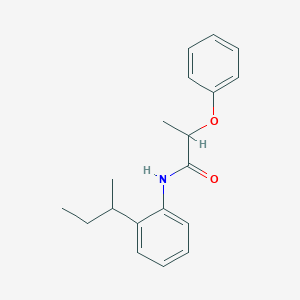
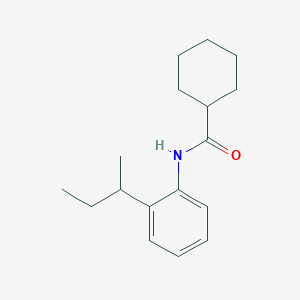
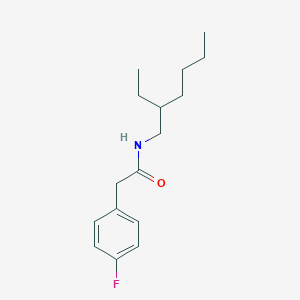
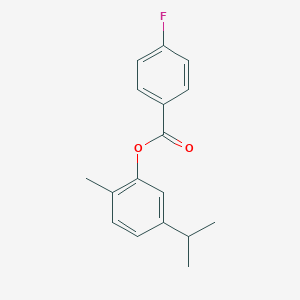
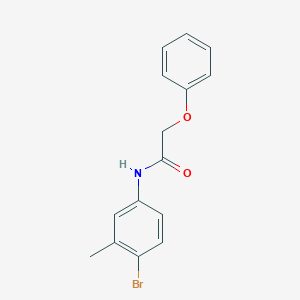
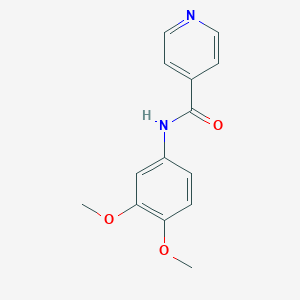
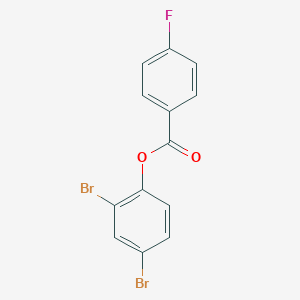
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)

